
Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone, also known as AM-251, is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research. This compound has been shown to have potential therapeutic applications due to its ability to block the effects of cannabinoids in the brain, which can lead to the development of new treatments for various neurological disorders.
作用機序
Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone acts as a competitive antagonist of the cannabinoid receptors, specifically the CB1 receptor, which is primarily found in the brain. By blocking the effects of cannabinoids on these receptors, Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone can prevent the activation of the endocannabinoid system, which plays a role in various physiological processes, including pain, mood, and appetite.
Biochemical and Physiological Effects:
Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to block the rewarding effects of cannabinoids, which can be useful in the treatment of addiction. It has also been shown to reduce pain and anxiety in animal models, suggesting that it may have potential therapeutic applications in humans.
実験室実験の利点と制限
One advantage of using Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone in lab experiments is that it is a selective antagonist of the CB1 receptor, which allows researchers to specifically target this receptor without affecting other receptors in the brain. However, one limitation of using Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone is that it has a relatively short half-life in the body, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone. One area of interest is the potential therapeutic applications of this compound in various neurological disorders, including pain, anxiety, and addiction. Additionally, researchers may explore the use of Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone in combination with other drugs to enhance its therapeutic effects. Finally, further studies may be needed to better understand the biochemical and physiological effects of Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone, particularly in humans.
In conclusion, Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone is a synthetic cannabinoid receptor antagonist that has potential therapeutic applications in various neurological disorders. Its ability to block the effects of cannabinoids in the brain makes it a useful tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic benefits.
合成法
The synthesis of Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone involves the reaction of 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid with azepane and thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide to yield Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone.
科学的研究の応用
Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders, including pain, anxiety, and addiction. It has been shown to block the effects of cannabinoids in the brain, which can lead to the development of new treatments for these disorders.
特性
IUPAC Name |
azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-15(17(20)19-11-7-2-3-8-12-19)18-16(21-13)14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJHAUZAOAPMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

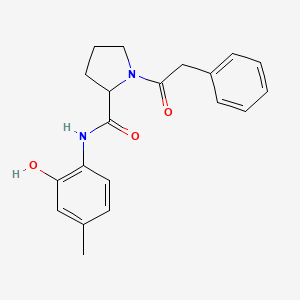
![N-(3-phenylsulfanylpropyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7532811.png)
![4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B7532813.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzenesulfonamide](/img/structure/B7532829.png)
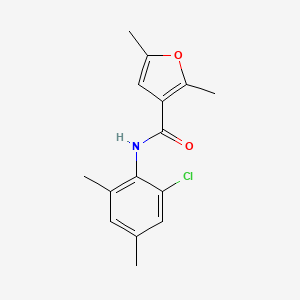
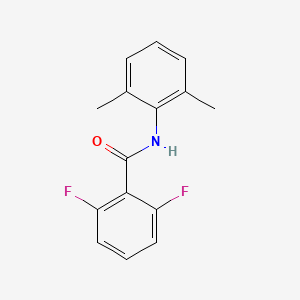
![N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7532857.png)

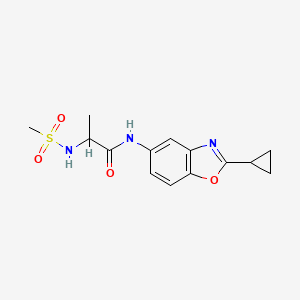
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532871.png)

![Ethyl 4-[2-(2-acetyl-5-methoxyphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B7532889.png)
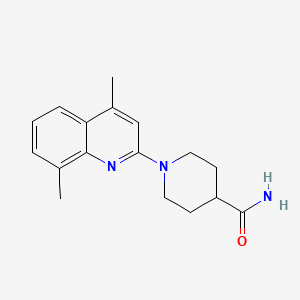
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B7532896.png)